

Potential Research Applications of 3-(2-Hydroxyethyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Aminophenyl)ethanol

Cat. No.: B112724

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Hydroxyethyl)aniline, a versatile bifunctional aromatic compound, is emerging as a significant building block in various scientific and industrial research domains. Its unique structure, incorporating both a nucleophilic amino group and a reactive hydroxyl group on a phenyl ring, allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of a diverse array of molecules. This technical guide provides an in-depth overview of the core research applications of 3-(2-Hydroxyethyl)aniline, with a focus on its potential in drug discovery, materials science, and chemical synthesis. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in the laboratory.

Physicochemical Properties and Synthesis

3-(2-Hydroxyethyl)aniline is a clear to pale yellow liquid with the chemical formula C₈H₁₁NO. Its key physicochemical properties are summarized in the table below.



Property	Value	Reference
Molecular Weight	137.18 g/mol	
CAS Number	122-98-5	
Boiling Point	285-287 °C	
Melting Point	9-11 °C	
Density	1.107 g/cm ³	
Solubility	Soluble in water and organic solvents.	_
Appearance	Clear to pale yellow liquid	

A common synthetic route to 3-(2-Hydroxyethyl)aniline involves the reaction of 3-aminophenol with 2-chloroethanol.

Research Applications

The unique chemical structure of 3-(2-Hydroxyethyl)aniline makes it a valuable precursor in several areas of research and development.

Drug Discovery and Development

The aniline scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of 3-(2-Hydroxyethyl)aniline are being explored for their therapeutic potential, particularly in oncology.

Derivatives of anilines, such as quinolines and benzothiazoles, have shown promise as potent anticancer agents. The general synthetic strategies for these compounds can be adapted to utilize 3-(2-Hydroxyethyl)aniline as a starting material, introducing a hydroxyethyl moiety that can potentially improve solubility and provide an additional point for pharmacophore modification.

 Quinoline Derivatives: Aniline derivatives are key starting materials in several named reactions for quinoline synthesis, including the Doebner-von Miller and Skraup-Doebner-von







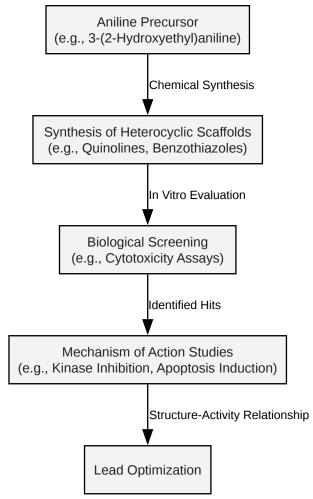
Miller reactions. Quinoline-based compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases.

Benzothiazole Derivatives: The synthesis of benzothiazole aniline (BTA) derivatives, which
have demonstrated selective antitumor properties, often starts from substituted anilines.
 These compounds can induce apoptosis in cancer cells.

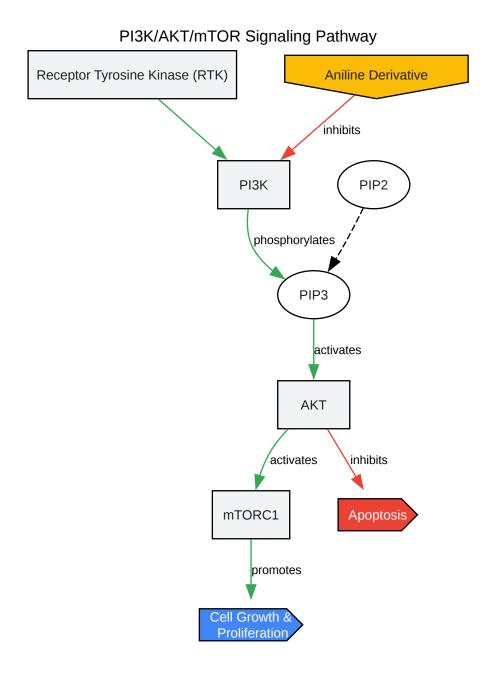
Logical Relationship for Anticancer Drug Development:



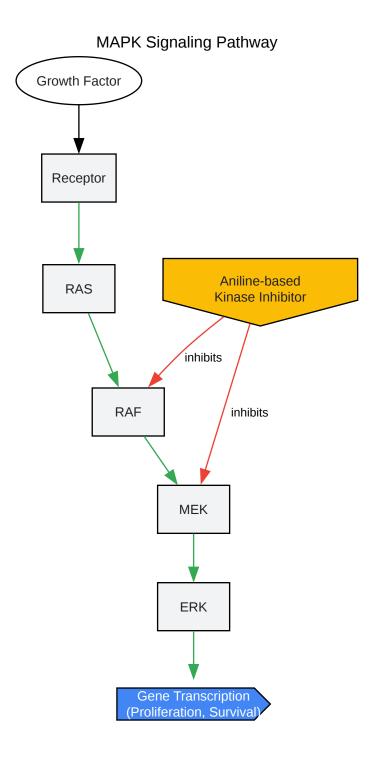
Logical Workflow: Aniline Derivatives in Anticancer Research













Aniline-based VEGFR-2 Inhibitor

VEGF

VEGFR-2 Inhibitor

PLCY

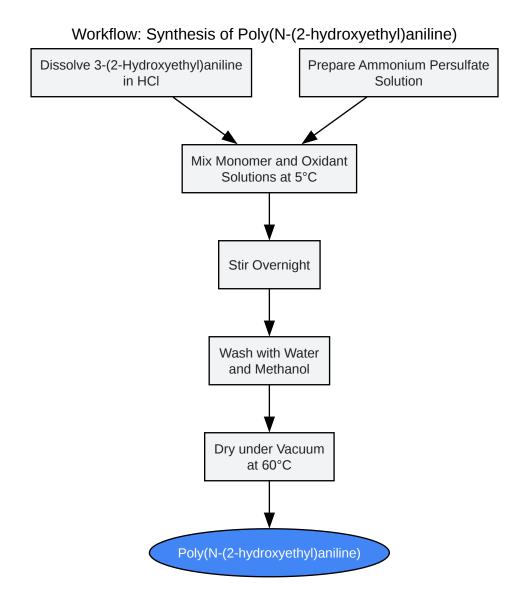
PI3K

Promotes

Angiogenesis

VEGFR-2 Signaling Pathway





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